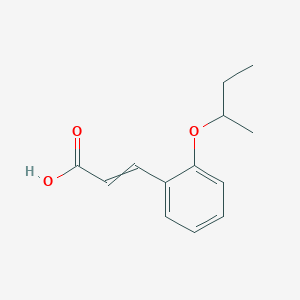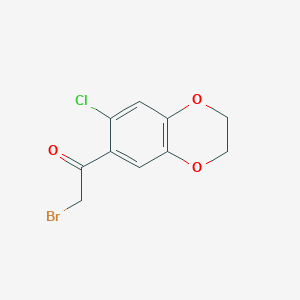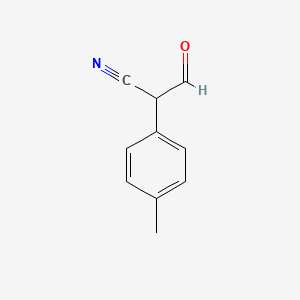
3-Bromo-5-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-4-methylbenzamide is an organic compound with the molecular formula C8H7BrClNO. This compound is a derivative of benzamide, where the benzene ring is substituted with bromine, chlorine, and a methyl group. It is used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-methylbenzamide typically involves the bromination and chlorination of 4-methylbenzamide. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-chloro-5-methylbenzamide
- 3-Bromo-5-chloro-4-methylbenzoic acid
- 3-Bromo-5-chloro-4-methylbenzyl alcohol
Uniqueness
3-Bromo-5-chloro-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7BrClNO |
|---|---|
Peso molecular |
248.50 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-4-methylbenzamide |
InChI |
InChI=1S/C8H7BrClNO/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H2,11,12) |
Clave InChI |
ZNYNJRWIAKKLIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B11723955.png)




![2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B11723981.png)

![3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B11723990.png)

![N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide](/img/structure/B11724011.png)


![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11724039.png)
